molecular formula C9H11NO3 B1601409 Ethyl 5-(hydroxymethyl)picolinate CAS No. 50501-35-4

Ethyl 5-(hydroxymethyl)picolinate

Cat. No. B1601409
CAS RN: 50501-35-4
M. Wt: 181.19 g/mol
InChI Key: IFEFSAVXWIHYIT-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C9H11NO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 5-(hydroxymethyl)picolinate involves the addition of sodium borohydride to ice-cooled ethanol, followed by the dropwise addition of a solution of calcium chloride in ethanol. This is followed by the addition of 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid 1/2 calcium salt, and the mixture is stirred for one hour at room temperature . The reaction mixture is then heated under reflux for 6 hours after the addition of concentrated sulfuric acid .


Molecular Structure Analysis

The InChI code for Ethyl 5-(hydroxymethyl)picolinate is 1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3 . The molecular weight of the compound is 181.19 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-(hydroxymethyl)picolinate have been described in the Synthesis Analysis section. The reaction involves the use of sodium borohydride, ethanol, calcium chloride, and 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid 1/2 calcium salt .


Physical And Chemical Properties Analysis

Ethyl 5-(hydroxymethyl)picolinate is a solid at room temperature . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Po/w (iLOGP) of 1.8 .

Scientific Research Applications

Organometallic Anticancer Complexes

  • Organometallic half-sandwich iridium complexes, including those with picolinate as a ligand, have shown promise in cancer treatment. These complexes display rapid hydrolysis and can form adducts with 9-ethylguanine, exhibiting cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).

Electrochemical Conversion

  • Ethyl 2-picolinate has been studied in electrochemical conversion processes. The selectivity of the conversion to various compounds like pyridine-2-aldehyde and 2-hydroxymethylpyridine has been investigated, highlighting its potential in chemical synthesis (Romulus & Savall, 1992).

Acid Hydrolysis

  • The acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides, closely related to ethyl picolinate, reveals insights into selective hydrolysis processes due to intramolecular hydrogen bonding. This knowledge is beneficial in the field of organic chemistry (Brycki et al., 1989).

Synthesis of Biologically Active Compounds

  • The synthesis of Ethyl 4-(4-nitrophenoxy) picolinate, an intermediate for various biologically active compounds, demonstrates the role of ethyl picolinate derivatives in pharmaceutical synthesis (Xiong et al., 2019).

Photoinitiated Polymerization

  • Ethyl cyanoacrylate, containing components similar to ethyl picolinate, has been used in photoinitiated polymerization studies. This research is crucial for developing new materials and understanding polymerization mechanisms (Arsu et al., 1996).

Cell Mechanosensing on Hydrogels

  • Studies on cell mechanosensing using hydrogel films incorporate knowledge of picolinic acid derivatives. This research is vital for understanding cell behavior in response to mechanical environments, with implications in tissue engineering and regenerative medicine (Yoshikawa et al., 2011).

Dopamine β-Hydroxylase Inhibitors

  • Research on the synthesis of 5-(substituted alkyl) picolinic acids, which are dopamine β-hydroxylase inhibitors, points to the importance of ethyl picolinate derivatives in developing neurological therapeutics (Miyano et al., 1978).

Safety And Hazards

Ethyl 5-(hydroxymethyl)picolinate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFSAVXWIHYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542790
Record name Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(hydroxymethyl)picolinate

CAS RN

50501-35-4
Record name Ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50501-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.636 g of sodium borohydride was added to 22 mL of ice-cooled ethanol, to which a solution of 1.09 g of calcium chloride in 14 mL of ethanol was added dropwise, followed by addition of 1.20 g of 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid ½ calcium salt, and this mixture was stirred for one hour at room temperature. The reaction mixture, to which 2.8 mL of concentrated sulfuric acid was added, was stirred for 6 hours while heating it under reflux. The reaction mixture was cooled to room temperature and concentrated under reduced pressure followed by successive addition of a saturated aqueous solution of sodium hydrogen carbonate and chloroform, and then the organic phase was separated therefrom. The resultant organic phase was washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 0.34 g of ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate as light yellow solid.
Quantity
0.636 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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